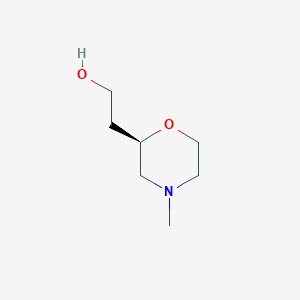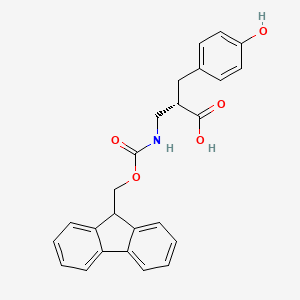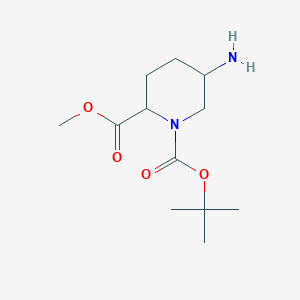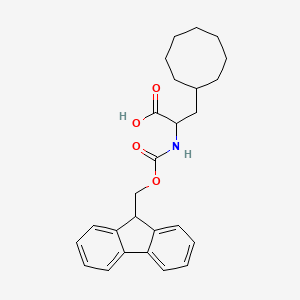
2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine is a complex organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a trimethylsilyl-substituted phenyl group attached to the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine involves its interaction with specific molecular targets. The chloro group and the trimethylsilyl-substituted phenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-cyclohexyl-4-phenylpyridine: Lacks the trimethylsilyl group.
2-Chloro-4-(4-(trimethylsilyl)phenyl)pyridine: Lacks the cyclohexyl group.
5-Cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine: Lacks the chloro group.
Uniqueness
The presence of the chloro group, cyclohexyl group, and trimethylsilyl-substituted phenyl group in 2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine makes it unique compared to similar compounds. These functional groups impart distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C20H26ClNSi |
|---|---|
Peso molecular |
344.0 g/mol |
Nombre IUPAC |
[4-(2-chloro-5-cyclohexylpyridin-4-yl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C20H26ClNSi/c1-23(2,3)17-11-9-16(10-12-17)18-13-20(21)22-14-19(18)15-7-5-4-6-8-15/h9-15H,4-8H2,1-3H3 |
Clave InChI |
QNWSCYHBWPALTR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2C3CCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)
![(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B12948826.png)
![3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)




![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)

